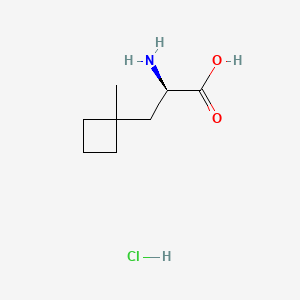
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a hydrochloride salt, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride typically involves the use of starting materials such as cyclobutyl derivatives and amino acids. The synthetic route may include steps like cyclization, amination, and salt formation. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with consistent quality.
化学反应分析
Types of Reactions
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids allows it to be used in studies of protein synthesis and function.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
作用机制
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its functional role.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-(1-methylcyclopropyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclohexyl)propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride exhibits unique properties due to the presence of the cyclobutyl ring. This structural feature imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
InChI 键 |
JOWWOHUQQMEBRP-FYZOBXCZSA-N |
手性 SMILES |
CC1(CCC1)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
CC1(CCC1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















